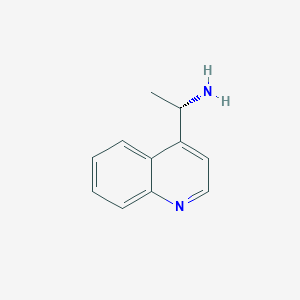
EINECS 259-760-9
Vue d'ensemble
Description
EINECS 259-760-9 is an organic compound with the molecular formula C12H20O. It is a derivative of cyclohexene and is characterized by the presence of a ketone functional group. This compound is known for its applications in various fields, including fragrance and flavor industries, due to its distinctive aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: EINECS 259-760-9 can be synthesized through several methods. One common approach involves the alkylation of 2,2,4-trimethyl-1-cyclohexene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: EINECS 259-760-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
EINECS 259-760-9 has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of EINECS 259-760-9 involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
- 2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-
- 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Comparison: EINECS 259-760-9 is unique due to its specific structural features, such as the presence of a ketone group and the trimethyl substitution on the cyclohexene ring. This structural uniqueness contributes to its distinct chemical reactivity and applications, particularly in the fragrance industry. Similar compounds may share some chemical properties but differ in their specific applications and reactivity profiles.
Propriétés
Numéro CAS |
55695-36-8 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-8-5-6-10(9(2)12)11(3,4)7-8/h7,10H,5-6H2,1-4H3 |
Clé InChI |
APIYGDOSJKQKKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C(CC1)C(=O)C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]-benzothiazol-6-yl}-benzamide](/img/structure/B8706319.png)


![6-methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone](/img/structure/B8706345.png)



![N-Cyclopropyl-4-fluoro-2-[(2S)-2-oxiranylmethoxy]benzamide](/img/structure/B8706375.png)
![Indeno[2,1-b]indole](/img/structure/B8706381.png)



![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B8706404.png)
![[4-(methoxymethyl)cyclohexyl]methanamine](/img/structure/B8706408.png)
